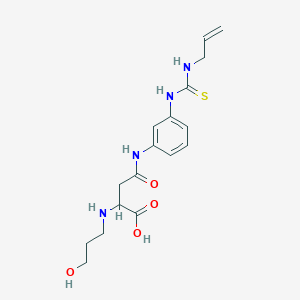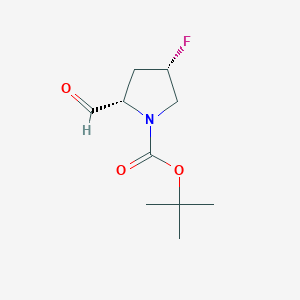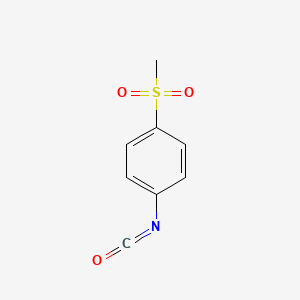
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H24N4O4S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
- Epoxy Amino Acids Production: Derivatives of allylglycine, closely related to the compound , have been utilized to produce four stereoisomers of 4-hydroxyproline derivatives through intramolecular cyclization, demonstrating the compound's potential in generating biologically relevant molecules (Krishnamurthy et al., 2014).
- Reactivity with Nitrogen-Containing Nucleophiles: A series of novel amino acid derivatives was synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines, indicating the compound's versatility in forming heterocyclic compounds with potential antimicrobial activities (El-Sakka et al., 2014).
Structural and Spectroscopic Studies
- Molecular Structure Analysis: Vibrational spectroscopic (Raman and infrared) supported by DFT calculations have been applied to analyze the crystal structure of chloramphenicol derivatives, revealing significant insights into the compound's molecular interactions and stability (Fernandes et al., 2017).
- FT-IR and Molecular Structure: Studies involving FT-IR spectroscopy and single crystal X-ray diffraction have confirmed the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, highlighting the compound's potential in probing molecular interactions and electronic properties (Raju et al., 2015).
Biochemical and Pharmacological Applications
- Anxiolytic Dipeptoid Structure: The structure of a highly potent anxiolytic dipeptoid closely related to the compound of interest has been elucidated, offering a foundation for the development of new therapeutic agents (Debaerdemaeker et al., 1993).
- Synthesis of Bioactive Molecules: Research has demonstrated the compound's utility in the synthesis of bioactive molecules, such as the total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, showcasing the compound's significance in medicinal chemistry (Morokuma et al., 2008).
properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-2-7-19-17(26)21-13-6-3-5-12(10-13)20-15(23)11-14(16(24)25)18-8-4-9-22/h2-3,5-6,10,14,18,22H,1,4,7-9,11H2,(H,20,23)(H,24,25)(H2,19,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGVASMCUYPVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)
![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)




![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)
![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)


![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2559159.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)
